molecular formula C16H18N4O3 B2673533 methyl 2-(4-(1H-1,2,3-triazol-1-yl)piperidine-1-carbonyl)benzoate CAS No. 1795190-36-1

methyl 2-(4-(1H-1,2,3-triazol-1-yl)piperidine-1-carbonyl)benzoate

Cat. No.: B2673533
CAS No.: 1795190-36-1
M. Wt: 314.345
InChI Key: OFRBIEDNVUUDMG-UHFFFAOYSA-N
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Description

Methyl 2-(4-(1H-1,2,3-triazol-1-yl)piperidine-1-carbonyl)benzoate is a complex organic compound that features a triazole ring, a piperidine ring, and a benzoate ester. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, organic synthesis, and materials science. The presence of the triazole ring, known for its stability and biological activity, makes this compound particularly noteworthy.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-(4-(1H-1,2,3-triazol-1-yl)piperidine-1-carbonyl)benzoate typically involves multiple steps, starting with the formation of the triazole ring. The piperidine ring can be introduced through nucleophilic substitution reactions, and the final esterification step involves the reaction of the carboxylic acid with methanol in the presence of an acid catalyst .

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to enhance efficiency and scalability. These methods often employ automated systems to control reaction conditions precisely, ensuring high yield and purity .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(4-(1H-1,2,3-triazol-1-yl)piperidine-1-carbonyl)benzoate can undergo various chemical reactions, including:

    Oxidation: The triazole ring can be oxidized under specific conditions to form different oxidation states.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the triazole ring can lead to the formation of triazole N-oxides, while reduction of the carbonyl group results in the corresponding alcohol .

Scientific Research Applications

Methyl 2-(4-(1H-1,2,3-triazol-1-yl)piperidine-1-carbonyl)benzoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 2-(4-(1H-1,2,3-triazol-1-yl)piperidine-1-carbonyl)benzoate involves its interaction with specific molecular targets. The triazole ring can bind to metal ions or enzymes, inhibiting their activity. This interaction is often mediated through hydrogen bonding and coordination with the metal center .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-(4-(1H-1,2,3-triazol-1-yl)piperidine-1-carbonyl)benzoate is unique due to the combination of its triazole, piperidine, and benzoate ester moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

methyl 2-[4-(triazol-1-yl)piperidine-1-carbonyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4O3/c1-23-16(22)14-5-3-2-4-13(14)15(21)19-9-6-12(7-10-19)20-11-8-17-18-20/h2-5,8,11-12H,6-7,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFRBIEDNVUUDMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1C(=O)N2CCC(CC2)N3C=CN=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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